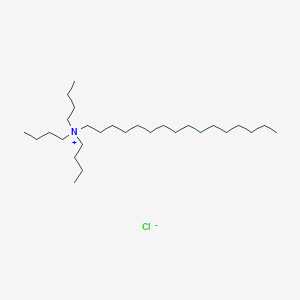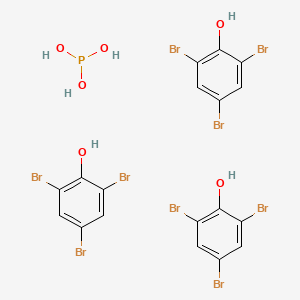
Phosphorous acid;2,4,6-tribromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid;2,4,6-tribromophenol is a compound that combines phosphorous acid with 2,4,6-tribromophenol. 2,4,6-Tribromophenol is a brominated derivative of phenol, commonly used as a fungicide, wood preservative, and an intermediate in the preparation of flame retardants . Phosphorous acid is a reducing agent and a precursor to other phosphorus compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromophenol can be synthesized by the controlled reaction of elemental bromine with phenol . Another method involves the bromination of phenol using hydrogen peroxide and metal bromide in a sulfuric acid solution at 20-25°C .
Industrial Production Methods: The industrial production of 2,4,6-tribromophenol involves the bromination of phenol in a controlled environment. The process can be optimized to avoid the use of gaseous chlorine, which poses safety and environmental concerns .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium hydroxide to form the sodium salt, which is used as a fungicide and wood preservative.
Oxidation and Reduction Reactions: The compound can participate in redox reactions due to the presence of bromine atoms.
Common Reagents and Conditions:
Sodium Hydroxide: Used to form the sodium salt of 2,4,6-tribromophenol.
Hydrogen Peroxide and Metal Bromide: Used in the bromination process.
Major Products:
Sodium Salt of 2,4,6-Tribromophenol: Formed when reacted with sodium hydroxide.
2,4,6-Tribromoanisole: A microbial metabolite of 2,4,6-tribromophenol.
Scientific Research Applications
Chemistry: 2,4,6-Tribromophenol is used as an intermediate in the preparation of flame retardants, such as brominated epoxy resins .
Biology and Medicine: The compound is used in the synthesis of Xeroform, a bismuth salt dressing with antiseptic properties .
Industry: It is employed as a fungicide and wood preservative .
Mechanism of Action
The mechanism of action of 2,4,6-tribromophenol involves its interaction with microbial enzymes, leading to the formation of 2,4,6-tribromoanisole, which has a musty odor . The compound’s brominated structure allows it to act as a potent fungicide and preservative.
Comparison with Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 2,4,6-Trichlorophenol
Uniqueness: 2,4,6-Tribromophenol is unique due to its high bromine content, which enhances its effectiveness as a fungicide and flame retardant intermediate .
Properties
CAS No. |
7046-65-3 |
|---|---|
Molecular Formula |
C18H12Br9O6P |
Molecular Weight |
1074.4 g/mol |
IUPAC Name |
phosphorous acid;2,4,6-tribromophenol |
InChI |
InChI=1S/3C6H3Br3O.H3O3P/c3*7-3-1-4(8)6(10)5(9)2-3;1-4(2)3/h3*1-2,10H;1-3H |
InChI Key |
UWYSTVJWOYZSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.C1=C(C=C(C(=C1Br)O)Br)Br.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



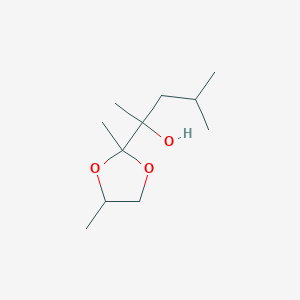
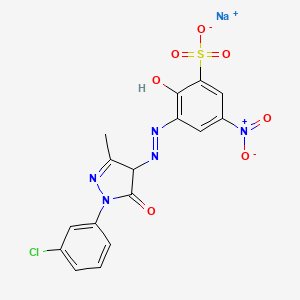
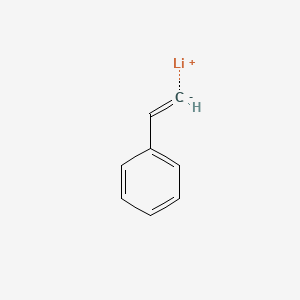
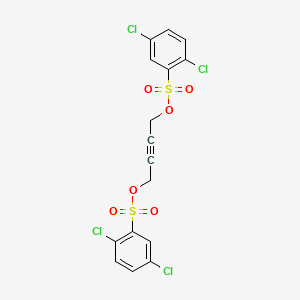
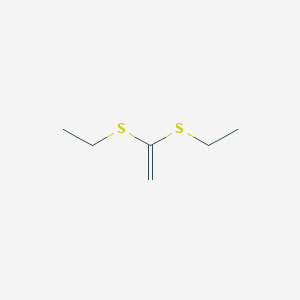
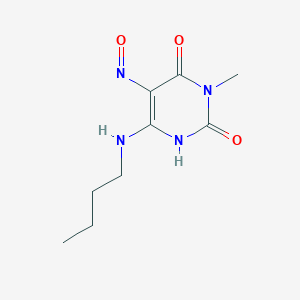
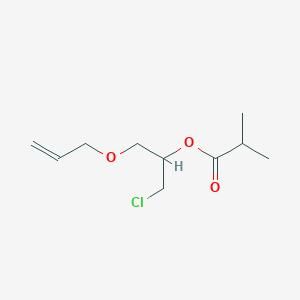
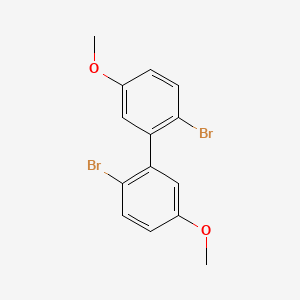
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)
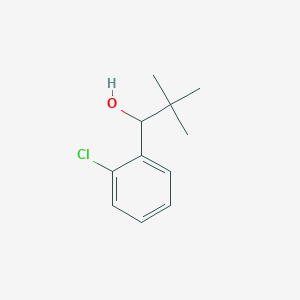
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
